molecular formula C13H13NO B11899356 1-(2,8-Dimethylquinolin-6-yl)ethanone

1-(2,8-Dimethylquinolin-6-yl)ethanone

Cat. No.: B11899356
M. Wt: 199.25 g/mol
InChI Key: ZZXZMLUOJAWSTK-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2,8-Dimethylquinolin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2,8-Dimethylquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(2,8-Dimethylquinolin-6-yl)ethanone can be compared with other quinoline derivatives, such as:

  • 1-(2-Methylquinolin-3-yl)ethanone
  • 1-(2,4-Dimethylquinolin-6-yl)ethanone
  • 1-(2,6-Dimethylquinolin-4-yl)ethanone

These compounds share similar structural features but differ in the position and number of methyl groups on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2,8-dimethylquinolin-6-yl)ethanone

InChI

InChI=1S/C13H13NO/c1-8-6-12(10(3)15)7-11-5-4-9(2)14-13(8)11/h4-7H,1-3H3

InChI Key

ZZXZMLUOJAWSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)C

Origin of Product

United States

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